1-Oxaspiro[4.4]nonan-6-amine
Description
Significance of Spirocyclic Systems in Advanced Chemical Synthesis
Spirocyclic systems are compounds containing at least two molecular rings linked by a single common atom. tandfonline.comtandfonline.com This structural feature imparts a distinct three-dimensionality, a stark contrast to the often flat nature of many aromatic and heterocyclic compounds. tandfonline.comenamine.net The inherent rigidity of the spirocyclic framework locks the conformation of the molecule, which can lead to a more controlled orientation of functional groups and improved interaction with biological targets. tandfonline.comresearchgate.net
The introduction of a spirocyclic core into a molecule can confer a range of desirable properties. Shifting from planar, aromatic structures to those with a higher fraction of sp3-hybridized carbons, as found in spirocycles, generally correlates with improved physicochemical properties. tandfonline.com These enhancements can include increased solubility, better metabolic stability, and modulated lipophilicity. tandfonline.comresearchgate.net For instance, azaspirocycles have demonstrated higher solubility and metabolic stability compared to their non-spirocyclic counterparts like piperidines and morpholines. tandfonline.com This ability to fine-tune a molecule's properties makes spirocyclic systems a powerful tool in medicinal chemistry and drug discovery. dndi.orgnih.gov
The unique three-dimensional arrangement of atoms in spirocycles allows for more effective interaction with the active sites of biological targets, which are themselves complex three-dimensional structures. researchgate.net This can lead to enhanced potency and selectivity of drug candidates. dndi.org Furthermore, the novelty of spirocyclic structures often provides access to new intellectual property, a significant driver in pharmaceutical research. researchgate.net
| Feature | Description | Reference |
| Three-Dimensionality | Provides a rigid, non-planar scaffold that can better interact with biological targets. | tandfonline.comresearchgate.net |
| Improved Physicochemical Properties | Can enhance solubility, metabolic stability, and lipophilicity. | tandfonline.comtandfonline.com |
| Conformational Rigidity | Locks the molecule into a specific shape, optimizing the orientation of functional groups for binding. | tandfonline.com |
| Enhanced Potency and Selectivity | The defined spatial arrangement can lead to stronger and more specific interactions with target proteins. | dndi.org |
| Novel Chemical Space | Offers access to new molecular architectures and intellectual property. | researchgate.net |
Strategic Utility of 1-Oxaspiro[4.4]nonan-6-amine as a Versatile Synthetic Intermediate
This compound serves as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and a spirocyclic ether framework, allows for a wide range of chemical transformations. The amine group can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation, enabling the attachment of various substituents to explore structure-activity relationships.
The spirocyclic core itself provides a rigid scaffold that can be further modified. For example, the synthesis of related compounds like 1-oxaspiro[4.4]nonan-6-ones has been achieved through methods like oxonium ion-induced rearrangements. nih.govacs.org While direct synthetic routes to this compound are not extensively detailed in the provided search results, the synthesis of analogous spirocyclic pyrrolidines often involves multi-step sequences. These can include the construction of the pyrrolidine (B122466) ring via cyclization of suitable precursors. acs.org
The strategic importance of this intermediate lies in its ability to introduce a spirocyclic motif, with its associated benefits, into a target molecule. This is particularly relevant in medicinal chemistry, where the introduction of such a scaffold can be a key step in optimizing a lead compound. The fixed spatial orientation of the amine group relative to the oxaspirocycle provides a defined vector for further chemical elaboration.
Overview of Current Research Trajectories and Challenges for Spirocyclic Amines
Current research involving spirocyclic amines, including this compound, is largely driven by their potential in drug discovery. nih.gov The focus is on developing efficient and stereoselective synthetic methods to access a diverse range of these compounds. mdpi.com The synthesis of spirocycles is often considered challenging due to the difficulty in constructing the quaternary carbon center at the spiro-junction and controlling the stereochemistry. tandfonline.commdpi.com
A significant trend is the development of catalytic methods, including enantioselective catalysis, to produce specific stereoisomers of spirocyclic compounds. acs.org This is crucial as different stereoisomers can have vastly different biological activities. For example, enantioselective phase-transfer catalysis has been used to synthesize spirocyclic azetidine (B1206935) oxindoles. acs.org
Despite the progress, challenges remain. The complexity of spirocycle synthesis can hinder their widespread adoption. nih.gov There is a need for more general and scalable synthetic routes to a wider variety of spirocyclic building blocks. acs.org Furthermore, while the benefits of incorporating spirocycles are increasingly recognized, predicting the precise impact of a spirocyclic scaffold on the properties of a given molecule can still be difficult, necessitating significant empirical investigation. nih.gov The development of computational models to better predict these effects is an active area of research.
Future research will likely focus on the development of novel synthetic methodologies, including high-throughput synthesis techniques, to accelerate the discovery and optimization of spirocyclic compounds. nih.gov The exploration of new types of spirocyclic systems and their application in diverse areas of chemistry, from materials science to agrochemicals, is also expected to expand. walshmedicalmedia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-1-4-8(7)5-2-6-10-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJOWHCPACBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathway Elucidation in 1 Oxaspiro 4.4 Nonan 6 Amine Chemistry
Detailed Reaction Mechanisms of Spirocyclization Processes
The formation of the spirocyclic core of compounds like 1-oxaspiro[4.4]nonan-6-amine can be achieved through several mechanistic pathways, primarily involving ionic or radical intermediates. These pathways dictate the structure, yield, and stereochemistry of the final product.
Ion-mediated processes are a cornerstone of spirocyclization chemistry. These reactions typically involve the formation of a cationic intermediate that triggers an intramolecular cyclization event.
Oxonium Ions : Oxonium ions are key intermediates in acid-catalyzed spirocyclization reactions. For instance, the synthesis of 1-oxaspiro[4.4]nonan-6-ones, a ketone analog of the target amine, can be achieved via an acid-induced rearrangement of a carbinol precursor. nih.gov In a proposed mechanism, the process begins with the protonation of a hydroxyl group or activation of an epoxide by a Lewis acid, forming a reactive oxonium ion. nih.govacs.org This is followed by an intramolecular nucleophilic attack from a tethered hydroxyl group, which forms the second ring and the characteristic spirocenter. acs.org This strategy has been successfully applied to the synthesis of various spiroketals. acs.org
Bromonium Ions : Halonium ions, particularly bromonium ions, also serve as effective triggers for spirocyclization. The reaction is initiated by the electrophilic addition of a bromine source (e.g., pyridinium (B92312) tribromide) to an alkene. nih.gov This forms a cyclic bromonium ion intermediate. A nearby nucleophile, such as a pendant alcohol or carboxylic acid, then attacks intramolecularly to open the bromonium ion ring, resulting in the formation of the spirocycle. nih.gov This pathway is highly stereoselective; the intramolecular attack typically occurs in an anti fashion relative to the bromine atom, which controls the direction of the nucleophilic approach. nih.gov This method has been used to stereoselectively synthesize 4-bromo-spiro-isoxazolines, where two adjacent stereocenters are formed with high precision. nih.gov
A generalized scheme for these ion-mediated pathways is presented below:
Table 1: Comparison of Oxonium and Bromonium Ion-Mediated Spirocyclization| Feature | Oxonium Ion Pathway | Bromonium Ion Pathway |
|---|---|---|
| Initiation | Protonation of an alcohol or epoxide activation by a Lewis acid. acs.org | Electrophilic addition of Br+ to a double bond. nih.gov |
| Key Intermediate | Acyclic or cyclic oxonium ion. nih.govacs.org | Cyclic bromonium ion. nih.gov |
| Cyclization Step | Intramolecular attack by a tethered nucleophile (e.g., -OH). | Intramolecular attack by a tethered nucleophile (e.g., -OH, -COOH). nih.gov |
| Stereocontrol | Can be influenced by chelation with Lewis acids. acs.org | Generally proceeds via an anti-attack relative to the bromine atom. nih.gov |
Radical cyclizations offer an alternative and powerful method for constructing spirocyclic frameworks under mild conditions. These reactions proceed through a cascade of events involving radical intermediates. nih.gov
The process is typically initiated by generating a radical on a suitable precursor molecule, often through photoredox catalysis or the use of radical initiators. nih.govresearchgate.net This initial radical then undergoes an intramolecular addition to a tethered unsaturated moiety (e.g., an alkene or alkyne), forming the spirocyclic core and generating a new radical. This new radical can be quenched or participate in further reactions, creating complex molecular architectures in a single step. nih.gov Strain-enabled radical spirocyclization cascades have been developed for the synthesis of spirocyclobutyl lactones and lactams, demonstrating excellent functional group compatibility. nih.gov Radical trapping experiments have confirmed the presence of key radical intermediates in these pathways. nih.gov This approach has also found utility in the synthesis of natural products containing spiroketal moieties. researchgate.net
The stereochemical outcome of a spirocyclization reaction is a direct consequence of its mechanism and is one of the most critical aspects of the synthesis. rijournals.com
In ion-mediated reactions, stereocontrol can be achieved through several strategies. For thermodynamically controlled reactions, the product distribution favors the most stable stereoisomer. In many spiroketal systems, this is the isomer that benefits from the anomeric effect. acs.orgillinois.edu However, kinetically controlled conditions can yield "contrathermodynamic" or less stable products. acs.orgillinois.edu For example, the use of Ti(Oi-Pr)4 as a Lewis acid can mediate a kinetic spirocyclization of glycal epoxides with retention of configuration at the anomeric carbon, overriding the inherent thermodynamic preference for inversion. acs.org This control is proposed to occur via a chelated intermediate where the Lewis acid activates the epoxide and delivers the nucleophile to a specific face of the molecule. acs.org
In radical cyclizations, the stereoselectivity is often determined by the transition state geometry of the cyclization step. The substrate's conformation and the steric hindrance around the reacting centers play a crucial role in favoring the formation of one diastereomer over another. nih.gov Reductive lithiation and cyclization of certain precursors can be highly stereoselective, with the final configuration being determined during the cyclization step, where both retention and inversion pathways are possible. nih.gov
Kinetics and Thermodynamic Profiling of Key Transformations
The selectivity and outcome of spirocyclization reactions are governed by the interplay between kinetics and thermodynamics. researchgate.net
Thermodynamic Control : Reactions under thermodynamic control are reversible and allowed to reach equilibrium. The major product will be the most stable stereoisomer, which has the lowest Gibbs free energy. In the context of spiroketals, this often corresponds to the isomer with maximum anomeric stabilization. acs.org These reactions are typically run at higher temperatures for extended periods to ensure equilibrium is reached.
Kinetic Control : Reactions under kinetic control are irreversible or stopped before equilibrium is reached. The major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier. researchgate.net Kinetically controlled reactions are often performed at low temperatures to prevent the system from reaching thermodynamic equilibrium. The development of kinetically controlled spiroketal-forming reactions is essential for accessing stereoisomers that are thermodynamically disfavored. acs.orgmskcc.org
The choice between kinetic and thermodynamic control allows for the selective synthesis of different stereoisomers from the same starting material, which is a powerful tool in diversity-oriented synthesis. mskcc.org
Table 2: Kinetic vs. Thermodynamic Control in Spirocyclization
| Parameter | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Governing Factor | Rate of reaction (Activation Energy) | Product stability (Gibbs Free Energy) |
| Typical Conditions | Low temperature, short reaction time | High temperature, long reaction time |
| Product | The product that forms fastest. acs.org | The most stable product. acs.org |
| Reversibility | Reaction is effectively irreversible. | Reaction is reversible and reaches equilibrium. |
| Example | Ti(Oi-Pr)4-mediated spirocyclization with retention of configuration. acs.org | Acid-catalyzed equilibration to the anomerically favored spiroketal. acs.org |
Influence of Substrate Structure and Reaction Conditions on Pathway Selectivity
The success and selectivity of a spirocyclization reaction are highly dependent on both the structure of the starting material and the specific conditions under which the reaction is performed.
Substrate Structure : The nature of the substrate has a profound impact on pathway selectivity. The length and flexibility of the chain tethering the nucleophile to the electrophilic center are critical for efficient cyclization. The presence of substituents on the backbone can introduce steric hindrance or electronic effects that favor one reaction pathway or stereochemical outcome over another. For example, in the oxidative spirocyclization of β-furyl amides, an amide was found to be a uniquely suitable nucleophile compared to an ester, which resulted in a low yield. nih.gov The substitution pattern on aromatic rings can also direct the course of the reaction, with certain substituents favoring an ipso-cyclization pathway. researchgate.net
Reaction Conditions : The choice of solvent, temperature, catalyst, and reagents can dramatically alter the course of a reaction.
Catalyst : The choice between a Brønsted acid and a Lewis acid can change the mechanism and stereoselectivity. As mentioned, Ti(Oi-Pr)4 can override thermodynamic preferences seen in simple acid catalysis. acs.org
Solvent : Solvent polarity can influence the stability of charged intermediates and transition states, affecting reaction rates. illinois.edu In some cases, solvents can act as catalysts or inhibitors. mskcc.org
Temperature : Temperature is the primary tool for switching between kinetic and thermodynamic control. acs.org
Reagents/Additives : The concentration of reagents and the presence of additives can also be critical. In certain oxidative spirocyclizations, using an excess of the oxidizing agent was necessary for efficient transformation, and the addition of a base improved yields by preventing product hydrolysis under acidic conditions. nih.gov
Table 3: Influence of Conditions on Spirocyclization Selectivity
| Parameter | Effect on Selectivity and Outcome |
|---|---|
| Substrate Substituents | Steric bulk can direct stereochemistry; electronic properties can alter reactivity and pathway (e.g., ipso-cyclization). researchgate.netnih.gov |
| Tether Length/Flexibility | Determines the feasibility of intramolecular reaction and the size of the ring formed. |
| Catalyst Choice | Can switch between kinetic and thermodynamic control (e.g., H+ vs. Ti(Oi-Pr)4); determines the nature of the intermediate. acs.org |
| Temperature | Low temperature favors kinetic products; high temperature favors thermodynamic products. |
| Solvent Polarity | Affects the stability of ionic intermediates and transition states, influencing reaction rates. illinois.edu |
| Additives (e.g., Base) | Can improve yields by neutralizing acidic byproducts and preventing side reactions like hydrolysis. nih.gov |
Derivatization, Modification, and Application of 1 Oxaspiro 4.4 Nonan 6 Amine As a Building Block
Transformations of 1-Oxaspiro[4.4]nonan-6-amine to Other Spirocyclic Derivatives
The 1-oxaspiro[4.4]nonane core is a versatile starting point for the synthesis of a variety of other spirocyclic systems. Through strategic chemical manipulations, the amine functionality can be modified or replaced, leading to the formation of ketones, butenolides, lactones, and related oxaspirocyclic structures. These transformations are crucial for accessing a broader range of molecular architectures.
Conversion to Spirocyclic Ketones (e.g., 1-Oxaspiro[4.4]nonan-6-ones)
A key transformation in the derivatization of the 1-oxaspiro[4.4]nonane scaffold is the conversion to the corresponding ketone, 1-oxaspiro[4.4]nonan-6-one. A general and effective method for synthesizing this fundamental framework involves an acid- or bromonium ion-induced rearrangement. nih.govacs.org This process typically starts with the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998), which generates a carbinol intermediate that subsequently rearranges to form the desired spirocyclic ketone. nih.govacs.orgfigshare.com The resulting racemic ketones can then be resolved into their respective enantiomers using techniques such as sulfoximine (B86345) or mandelate (B1228975) acetal (B89532) technology. nih.govacs.org
| Starting Material | Key Reaction | Product | Significance |
|---|---|---|---|
| 2-Lithio-4,5-dihydrofuran and Cyclobutanone | Acid- or bromonium ion-induced rearrangement | 1-Oxaspiro[4.4]nonan-6-one | Provides access to a key spirocyclic ketone intermediate. |
Synthesis of Enantiopure Spirocyclic α,β-Butenolides and Lactones
The 1-oxaspiro[4.4]nonan-6-ones serve as pivotal building blocks for the synthesis of more complex, enantiomerically pure spirocyclic molecules. nih.gov Specifically, these ketones can be converted into a variety of spirocyclic α,β-butenolides and other lactones. acs.org The availability of enantiopure ketones, through resolution methods, allows for the stereocontrolled synthesis of these valuable compounds. nih.govfigshare.com Furthermore, complementary reduction strategies of early intermediates can provide access to both α- and β-stereoisomeric carbinol series, further expanding the diversity of achievable lactone products. nih.govacs.org This strategic approach allows for the efficient crafting of a wide range of enantiopure dihydrofurans and lactones from a common spirocyclic precursor. nih.gov
Formation of Related Oxaspirocyclic Systems (e.g., Dioxaspiro compounds)
The principles of spirocycle synthesis can be extended to create related oxaspirocyclic systems containing additional oxygen atoms, such as dioxaspiro compounds. While not a direct conversion from this compound, the synthetic strategies are relevant to the broader class of oxaspirocycles. For example, substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones can be efficiently synthesized through a gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. This reaction proceeds under mild conditions and produces the desired dioxaspiro compounds in high yields.
Functional Group Interconversions and Scaffold Diversification
Functional group interconversion is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another to access a wider array of compounds. For this compound, the primary amine group serves as a versatile handle for various chemical modifications. Standard synthetic methodologies can be employed to convert the amine into amides, sulfonamides, and various alkylated derivatives. These transformations enable the exploration of the chemical space around the spirocyclic core, which is essential for applications in medicinal chemistry and materials science. The ability to diversify the scaffold through these interconversions highlights the utility of the parent amine as a foundational building block.
| Functional Group | Potential Conversion | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Primary Amine (-NH2) | Acylation | Acid chloride, base | Amide (-NHCOR) |
| Primary Amine (-NH2) | Sulfonylation | Sulfonyl chloride, base | Sulfonamide (-NHSO2R) |
| Primary Amine (-NH2) | Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine (-NHR, -NR2) |
Design and Synthesis of Structurally Novel this compound Analogs
The 1-oxaspiro[4.4]nonane scaffold provides a robust platform for the design and synthesis of structurally novel analogs. By modifying the position and nature of functional groups on the spirocyclic rings, a diverse library of compounds can be generated. Commercially available building blocks demonstrate this diversity, with analogs featuring functional groups at different positions of the spiro-core. molport.com For instance, analogs such as 1-oxaspiro[4.4]nonan-3-amine and {1-oxaspiro[4.4]nonan-2-yl}methanol showcase the possibility of introducing functionality on the tetrahydrofuran (B95107) ring. molport.com The development of practical asymmetric syntheses for these types of scaffolds is crucial for accessing enantiopure versions of these novel analogs, which is often a prerequisite for their evaluation in biological systems.
| Analog Name | Structural Variation from Parent Compound |
|---|---|
| 1-Oxaspiro[4.4]nonan-3-amine | Amine group shifted to the 3-position of the tetrahydrofuran ring. |
| 2-(Bromomethyl)-1-oxaspiro[4.4]nonane | Bromomethyl group at the 2-position of the tetrahydrofuran ring. |
| {1-Oxaspiro[4.4]nonan-2-yl}methanol | Hydroxymethyl group at the 2-position of the tetrahydrofuran ring. |
Contributions to the Development of New Synthetic Routes and Chemical Innovation
The study of this compound and its derivatives contributes significantly to the broader field of chemical synthesis. The development of synthetic routes to these compounds, such as those employing oxonium ion technology, provides valuable methodologies for constructing spirocyclic systems. nih.govacs.orgfigshare.com These molecules serve as versatile building blocks, enabling the synthesis of complex, enantiopure products like spirocyclic butenolides and lactones. nih.gov The ability to craft a range of stereoisomers from a common set of intermediates showcases a high degree of synthetic efficiency and control. acs.org Ultimately, the exploration of the chemistry of 1-oxaspiro[4.4]nonane derivatives expands the toolkit available to synthetic chemists for the construction of novel three-dimensional molecules.
Computational and Theoretical Studies of 1 Oxaspiro 4.4 Nonan 6 Amine Systems
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, can predict geometries, energies, and electronic distributions with high accuracy.
Density Functional Theory (DFT) has become a standard tool for elucidating reaction mechanisms involving complex organic molecules. nih.govmdpi.com By modeling the potential energy surface, DFT calculations can identify transition states, intermediates, and the energetic barriers of a reaction, providing a detailed picture of the reaction pathway. For spirocyclic systems, DFT has been successfully employed to investigate palladium-catalyzed spirocyclization reactions, supporting proposed mechanisms that involve oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion. nih.gov The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. nih.gov
For a hypothetical reaction involving 1-Oxaspiro[4.4]nonan-6-amine, DFT could be used to explore various mechanistic possibilities. The table below illustrates the kind of data that would be generated in such a study.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack | Transition State 1 | 15.2 |
| Ring opening | Intermediate 1 | -5.7 (relative to reactants) |
| Proton transfer | Transition State 2 | 8.9 |
| Product formation | Product Complex | -25.1 (relative to reactants) |
This is a hypothetical data table for illustrative purposes.
While DFT is widely used, other quantum chemical methods also play important roles. Semi-empirical methods , such as PM3, offer a faster, albeit less accurate, way to study large molecular systems. These methods use parameters derived from experimental data to simplify the calculations. They can be particularly useful for initial conformational searches or for studying very large systems where DFT would be computationally prohibitive.
Ab initio calculations , on the other hand, are based solely on the principles of quantum mechanics without empirical parameterization. nih.gov Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous theoretical framework. The BHandHLYP functional, when used with a basis set like 6-31G(d), represents a hybrid DFT method that incorporates a portion of the exact Hartree-Fock exchange, often providing improved accuracy for certain types of reactions. Ab initio calculations have been used to study the thermodynamic properties of spiro compounds, including the determination of optimized structural parameters, vibrational frequencies, and enthalpies of formation. nih.gov
The choice between these methods depends on the desired balance between accuracy and computational cost, as illustrated in the table below.
| Method | Relative Computational Cost | General Accuracy | Typical Application |
| Semi-Empirical (e.g., PM3) | Low | Low to Medium | Initial screening of large numbers of conformers |
| DFT (e.g., B3LYP/6-31G*) | Medium | Medium to High | Reaction mechanisms, electronic properties |
| Ab Initio (e.g., MP2/aug-cc-pVTZ) | High | High | High-accuracy benchmarking, small systems |
This table provides a general comparison of computational methods.
Conformational Analysis and Stereochemical Preferences of Spirocyclic Structures
The three-dimensional structure of a molecule is critical to its function. Spirocyclic compounds, such as this compound, possess a rigid core that can still exhibit distinct conformational preferences. mdpi.com Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energetic barriers between them.
Computational methods can systematically explore the conformational space of a molecule to identify the most stable arrangements of its atoms. For the 1-Oxaspiro[4.4]nonane skeleton, this would involve determining the puckering of the two rings and the preferred orientation of the amine substituent (axial vs. equatorial). These preferences are governed by a delicate balance of steric and electronic effects. The rigidity of the spiro junction significantly influences the spatial arrangement of substituents, which is crucial for interactions with biological targets. mdpi.com
In Silico Modeling of Reaction Pathways and Transition States
Beyond identifying stable structures, computational chemistry can model the entire course of a chemical reaction. nih.gov In silico modeling of reaction pathways involves locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface. nih.gov The energy of the transition state determines the activation energy and thus the rate of the reaction.
Various algorithms exist for locating transition states, often starting from an initial guess of the reaction coordinate. Once located, the transition state structure can be confirmed by frequency calculations, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. This level of detail allows for a deep understanding of how a reaction proceeds and can be used to predict the outcome of new reactions or to optimize conditions for existing ones. nih.gov
Computational Modeling of Ligand-Receptor Interactions for Design of Chemical Probes
Understanding how a small molecule like this compound might interact with a biological target, such as a protein receptor, is a key aspect of drug discovery and chemical biology. nih.gov Computational modeling of ligand-receptor interactions, often referred to as molecular docking, is a powerful technique for this purpose. nih.govresearchgate.net
This process involves predicting the preferred orientation and conformation of a ligand when bound to a receptor's binding site. core.ac.uk Scoring functions are then used to estimate the binding affinity. This information can guide the design of more potent and selective molecules. For a derivative of this compound, molecular docking could be used to predict its binding mode to a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This in silico approach accelerates the design-synthesize-test cycle in the development of new chemical probes. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 1-Oxaspiro[4.4]nonan-6-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the spirocyclic core structure.
To establish the precise connectivity of the atoms within the this compound molecule, a series of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the proton on the carbon bearing the amine group (C6) and the adjacent methylene (B1212753) protons on C5 and C7 of the cyclopentane (B165970) ring. Similarly, it would map the couplings within the tetrahydrofuran (B95107) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum would link a specific proton signal to its attached carbon, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the spirocyclic nature of the molecule by showing correlations between protons on one ring and carbons in the other, particularly correlations involving the spiro-carbon (C4).
A hypothetical data table of expected NMR correlations is presented below.
| Proton (¹H) Signal | Correlates in COSY with: | Correlates in HMQC/HSQC with: | Key HMBC Correlations with: |
| H at C6 | Protons at C5, C7 | C6 | C4, C5, C7, C8 |
| Protons at C2 | Protons at C3 | C2 | C4, C3 |
| Protons at C9 | Protons at C8 | C9 | C4, C5, C8 |
Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the exact molecular weight and elemental composition of this compound. In ESI, the molecule would typically be protonated to form the [M+H]⁺ ion. The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with very high precision. This precise mass can then be used to calculate a unique elemental formula, confirming the expected C₈H₁₅NO composition.
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
| [M+H]⁺ | 142.1226 | (Hypothetical) | C₈H₁₆NO⁺ |
X-ray Crystallography for Definitive Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound or a salt derivative (e.g., the hydrochloride salt) would need to be grown. The resulting crystal structure would unambiguously confirm the connectivity and provide precise bond lengths and angles. Crucially, it would establish the relative stereochemistry of the chiral centers. If a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration could also be determined.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be a primary method for purity analysis. Using a suitable column and mobile phase, a sharp, single peak would indicate a high degree of purity. Chiral HPLC, employing a chiral stationary phase, could be used to separate enantiomers if the compound is prepared as a racemate.
Gas Chromatography (GC): As a relatively volatile amine, this compound could also be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This would provide information on both the retention time (an indicator of purity) and the mass spectrum of the compound.
Q & A
Q. How is the molecular structure of 1-Oxaspiro[4.4]nonan-6-amine confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton and carbon environments, distinguishing spirocyclic ring systems. For example, unique splitting patterns in the amine (-NH) region (δ 1.5–2.5 ppm) and oxygenated carbons (δ 60–100 ppm) are critical .
- X-ray Crystallography: Resolves bond angles and spatial arrangement of the spiro junction. The InChI Key (NLUJOWHCPACBPT-UHFFFAOYSA-N) and SMILES (O1C2(CCCC2N)CCC1) provided in crystallographic data validate the structure .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 141.21 for [M+H]) confirm the molecular formula (CHNO) .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 141.21 g/mol | Calculated from formula |
| SMILES | O1C2(CCCC2N)CCC1 | |
| InChI Key | NLUJOWHCPACBPT-UHFFFAOYSA-N |
Q. What are common synthetic routes for this compound?
Methodological Answer: Two primary strategies are employed:
- Ring-Closing Metathesis (RCM): A diene precursor undergoes cyclization using Grubbs catalyst (e.g., Ru-based) under inert conditions. Solvent choice (e.g., dichloromethane) and temperature (20–25°C) influence reaction efficiency .
- Reductive Amination: A ketone intermediate reacts with ammonia or primary amines in the presence of reducing agents (e.g., NaBH in methanol). pH control (7–9) ensures selective imine formation before reduction .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters:
- Catalyst Loading: Test 1–5 mol% Grubbs catalyst in RCM to balance cost and yield.
- Temperature: Screen 0–40°C to minimize side reactions (e.g., oligomerization).
- Solvent Polarity: Compare dichloromethane (non-polar) vs. THF (polar aprotic) for solubility and transition-state stabilization . Use High-Throughput Screening (HTS) to rapidly assess >100 conditions, coupled with HPLC quantification (C18 column, 254 nm detection) .
Q. What advanced analytical methods detect trace impurities (e.g., nitrosamines) in this compound?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employ a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor for m/z 74 (NO fragment) indicative of nitrosamines .
- Gas Chromatography (GC-MS): Derivatize samples with heptafluorobutyric anhydride (HFBA) to enhance volatility. Use electron capture detection (ECD) for sub-ppm sensitivity .
- Nuclear Overhauser Effect (NOE) NMR: Differentiate regioisomers or conformers that may co-elute in chromatography .
Q. How can computational chemistry model the conformational dynamics of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate strain energy in the spirocyclic system. Compare with experimental IR spectra for validation .
- Molecular Dynamics (MD) Simulations: Simulate solvation in water or DMSO using GROMACS. Analyze hydrogen-bonding interactions between the amine group and solvent (e.g., radial distribution functions) .
- AI-Powered Retrosynthesis: Tools like Chemoton (PubChem-based) predict feasible routes by mining reaction databases for analogous spiro compounds .
Q. Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Reference |
|---|---|---|---|
| Ring-Closing Metathesis | High stereocontrol | Requires expensive catalysts | |
| Reductive Amination | Scalable for bulk synthesis | Low yields due to competing reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
